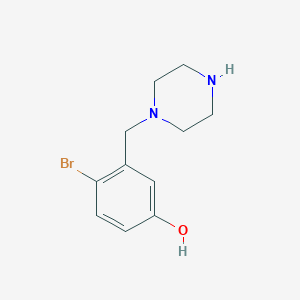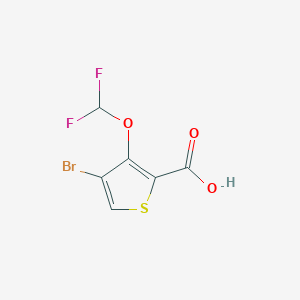
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is a synthetic organic compound that features an indole core substituted with a difluoroethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes the formation of the indole core, followed by the introduction of the difluoroethyl group and the aldehyde functional group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(2,2-Difluoroethyl)-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-(2,2-Difluoroethyl)-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(2,2-Difluoroethyl)-1H-indole-3-carbaldehyde
- 1-(2,2,2-Trifluoroethyl)-1H-indole-5-carbaldehyde
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
Comparison: 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to trifluoroethyl derivatives, the difluoroethyl group provides a balance between reactivity and stability, making it a valuable moiety in drug design and materials science .
Propriétés
Formule moléculaire |
C11H9F2NO |
|---|---|
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C11H9F2NO/c12-11(13)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-5,7,11H,6H2 |
Clé InChI |
WCMSSPLBWCJZMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2CC(F)F)C=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)





![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)


![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)



![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
